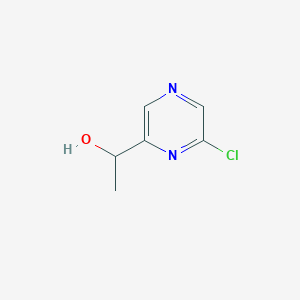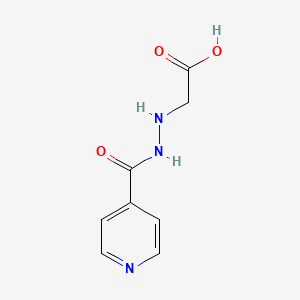
(2-Isonicotinoylhydrazino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isonicotinoylhydrazino)acetic acid is a chemical compound that belongs to the class of hydrazones It is derived from isonicotinic acid and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isonicotinoylhydrazino)acetic acid typically involves the reaction of isonicotinic acid hydrazide with glycine. The reaction is carried out in an aqueous medium under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of industrial reactors for reflux and purification processes such as crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Isonicotinoylhydrazino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinoacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Isonicotinoylhydrazino)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a candidate for antitubercular drugs due to its structural similarity to isoniazid.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (2-Isonicotinoylhydrazino)acetic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential components in microbial cell walls, leading to cell death. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid hydrazide: A well-known antitubercular agent.
Nicotinic acid derivatives: Compounds with similar structural features and biological activities.
Uniqueness
(2-Isonicotinoylhydrazino)acetic acid is unique due to its specific hydrazinoacetic acid moiety, which imparts distinct chemical and biological properties. Its potential as a dual-function compound (both antimicrobial and antitubercular) sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
7723-34-4 |
|---|---|
Molekularformel |
C8H9N3O3 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
2-[2-(pyridine-4-carbonyl)hydrazinyl]acetic acid |
InChI |
InChI=1S/C8H9N3O3/c12-7(13)5-10-11-8(14)6-1-3-9-4-2-6/h1-4,10H,5H2,(H,11,14)(H,12,13) |
InChI-Schlüssel |
MWBUFKBOLFMKFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=O)NNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


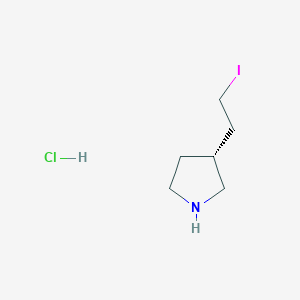
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13962742.png)

![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)

![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
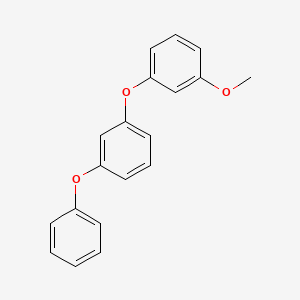

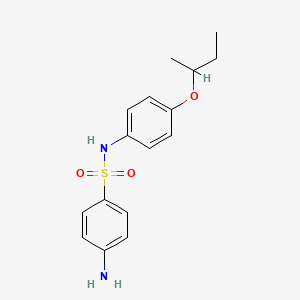


![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
